molecular formula C30H35NO8 B15027021 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15027021
M. Wt: 537.6 g/mol
InChI Key: KOWYPYDYMVJUGQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple methoxy groups and a carboxylate ester functional group in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The carboxylate ester functional group can be introduced through esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the hexahydroquinoline core can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving methoxy groups.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with methoxy groups and a hexahydroquinoline core can interact with various enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the trimethoxyphenyl group.

    2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Has fewer methoxy groups.

Uniqueness

The presence of multiple methoxy groups and the specific arrangement of functional groups in 2-Methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique compared to similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H35NO8

Molecular Weight

537.6 g/mol

IUPAC Name

2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H35NO8/c1-17-25(30(33)39-14-13-34-2)26(20-11-12-24(36-4)29(38-6)28(20)37-5)27-21(31-17)15-18(16-22(27)32)19-9-7-8-10-23(19)35-3/h7-12,18,26,31H,13-16H2,1-6H3

InChI Key

KOWYPYDYMVJUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)OCCOC

Origin of Product

United States

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